molecular formula C5H13N B1587893 (S)-(+)-2-Amino-3-methylbutane CAS No. 22526-46-1

(S)-(+)-2-Amino-3-methylbutane

Cat. No.: B1587893
CAS No.: 22526-46-1
M. Wt: 87.16 g/mol
InChI Key: JOZZAIIGWFLONA-YFKPBYRVSA-N
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Description

(S)-(+)-2-Amino-3-methylbutane, also known as L-tert-Leucine, is an organic compound that belongs to the class of amino acids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Amino-3-methylbutane can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries. For instance, the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, can be adapted to produce chiral amino acids by using chiral catalysts.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic resolution of racemic mixtures is a widely used method, where enzymes selectively react with one enantiomer, leaving the desired (S)-enantiomer. This method is preferred due to its high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-2-Amino-3-methylbutane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces substituted amines or other functionalized derivatives.

Scientific Research Applications

(S)-(+)-2-Amino-3-methylbutane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require specific chiral configurations.

    Industry: It is employed in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Amino-3-methylbutane involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters, influencing cellular processes. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

    ®-(-)-2-Amino-3-methylbutane: The enantiomer of (S)-(+)-2-Amino-3-methylbutane, with different optical activity and potentially different biological activity.

    2-Amino-3-methylbutanoic acid: A related compound with a carboxylic acid group instead of a primary amine.

    2-Amino-3-methylpentane: A homologous compound with an additional carbon in the alkyl chain.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical development.

Properties

IUPAC Name

(2S)-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZZAIIGWFLONA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426446
Record name (S)-(+)-3-Methyl-2-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22526-46-1
Record name 1,2-Dimethylpropylamine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022526461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-3-Methyl-2-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Amino-3-methylbutane
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Record name 1,2-DIMETHYLPROPYLAMINE, (S)-
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Synthesis routes and methods

Procedure details

This compound was prepared according to the procedure described in Example 11, first paragraph. 4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)-benzonitrile (1 g, 4.1 mmol) and (±)-1,2-dimethylpropylamine (5 g, 57.4 mmol) in acetonitrile (125 mL) there was obtained after trituration with methanol 0.28 g (24%) of 4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile as a yellow solid: mp 222°-224° C.; 1HNMR (DMSO-d6): δ9.89 (br s, 1H), 7.78 (d, 2H), 7.73 (d, 1H), 7.59 (d, 2H), 3.98 (m, 1H), 1.76 (m, 1H), 1.19 (d, 3H), 0.90 (d, 3H), 0.89 (d, 3H). IR (KBr): 2980, 2240, 1799, 1660, 1600, 1565, 1525 cm-1 ; MS (m/z) 283 (M+).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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